molecular formula C7H11Cl3N2O2 B8265085 2,2,2-Trichloroethyl piperazine-1-carboxylate

2,2,2-Trichloroethyl piperazine-1-carboxylate

Cat. No.: B8265085
M. Wt: 261.5 g/mol
InChI Key: JTJOGQPWQLJMEM-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly notable for its use as a protecting group in organic synthesis, where it helps to temporarily mask reactive functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate typically involves the reaction of piperazine with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, at ambient temperature. The general reaction scheme is as follows:

Piperazine+2,2,2-Trichloroethyl chloroformate2,2,2-Trichloroethyl piperazine-1-carboxylate+HCl\text{Piperazine} + \text{2,2,2-Trichloroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperazine+2,2,2-Trichloroethyl chloroformate→2,2,2-Trichloroethyl piperazine-1-carboxylate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloroethyl group can be substituted with other functional groups.

    Hydrolysis: The compound can be hydrolyzed to yield piperazine and 2,2,2-trichloroethanol.

    Deprotection: The trichloroethyl group can be removed under specific conditions to regenerate the free amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Deprotection: Zinc in the presence of acetic acid is commonly used for deprotection.

Major Products Formed

    Substitution Reactions: Various substituted piperazine derivatives.

    Hydrolysis: Piperazine and 2,2,2-trichloroethanol.

    Deprotection: Free amine and 2,2,2-trichloroethanol.

Scientific Research Applications

2,2,2-Trichloroethyl piperazine-1-carboxylate is used in several scientific research applications:

    Organic Synthesis: As a protecting group for amines, it helps in multi-step synthesis processes.

    Pharmaceuticals: Piperazine derivatives are key components in many drugs, including antihistamines, antipsychotics, and anthelmintics.

    Biological Studies: Used in the synthesis of biologically active molecules for research purposes.

    Industrial Chemistry: Employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing them from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The trichloroethyl group can be removed under mild conditions, regenerating the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for introducing the trichloroethyl group.

    2,2,2-Trichloroethanol: A related compound that can be formed through hydrolysis.

    Piperazine derivatives: A broad class of compounds with various applications in pharmaceuticals and organic synthesis.

Uniqueness

2,2,2-Trichloroethyl piperazine-1-carboxylate is unique due to its dual functionality as a piperazine derivative and a trichloroethyl-protected amine. This combination makes it particularly useful in complex organic synthesis processes where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

2,2,2-trichloroethyl piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3N2O2/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12/h11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJOGQPWQLJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.5 mol of piperazine and 0.5 mol of triethylamine in ether is added dropwise 0.25 mol of 2,2,2-trichloroethylchloroformate. The reaction mixture is stirred for 1-6 hours at room temperature (ca. 25° C.) and is then worked up with aqueous weak basic solution to give 1-(2,2,2-trichloroethoxycarbonyl)piperazine. This is reacted with p-nitrobenzenesulfonyl chloride in a non-polar solvent, e.g., tetrahydrofuran, to give 1-(p-nitrobenzenesulfonyl)-4-(2,2,2-trichloroethoxycarbonyl)piperazine.
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0.25 mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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